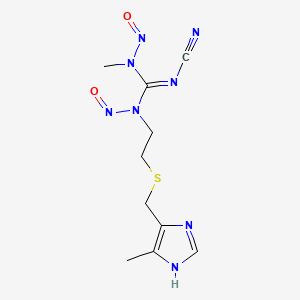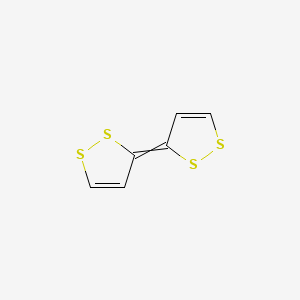
3-Methacryloxypropylmethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like triethylamine .
Industrial Production Methods
In industrial settings, the production of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate is scaled up using similar synthetic routes. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields. The product is then purified through distillation or crystallization to obtain the desired purity .
化学反应分析
Types of Reactions
3-(Methoxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Polymerization: It can participate in free radical polymerization reactions due to the presence of the methacrylate group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperatures.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polymers with methacrylate backbones.
科学研究应用
3-(Methoxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability
作用机制
The mechanism of action of 3-(Methoxysilyl)propyl 2-methylprop-2-enoate involves its ability to form covalent bonds with both organic and inorganic substrates. The methacrylate group allows for polymerization, while the methoxysilyl group can hydrolyze and condense to form strong siloxane bonds. This dual functionality enables the compound to act as an effective coupling agent, enhancing the mechanical properties and stability of composite materials .
相似化合物的比较
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyltrimethoxysilane
- Methacrylic acid, 3-(trimethoxysilyl)propyl ester
Uniqueness
3-(Methoxysilyl)propyl 2-methylprop-2-enoate stands out due to its unique combination of methacrylate and methoxysilyl groups. This combination allows it to participate in both polymerization and siloxane bond formation, making it highly versatile for various applications .
属性
分子式 |
C8H14O3Si |
|---|---|
分子量 |
186.28 g/mol |
InChI |
InChI=1S/C8H14O3Si/c1-7(2)8(9)11-5-4-6-12-10-3/h1,4-6H2,2-3H3 |
InChI 键 |
FZWORCNJMBFZCE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCC[Si]OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


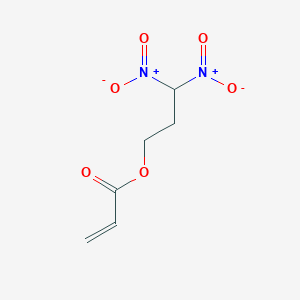
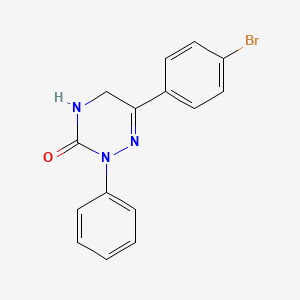


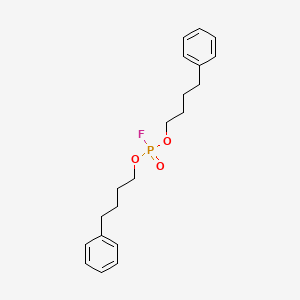
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
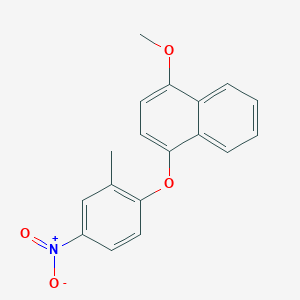
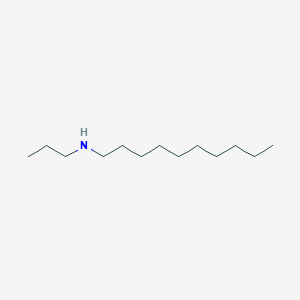
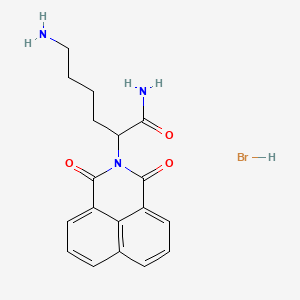
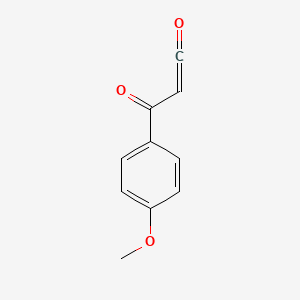
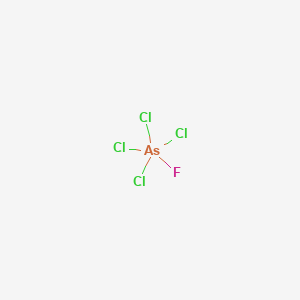
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
